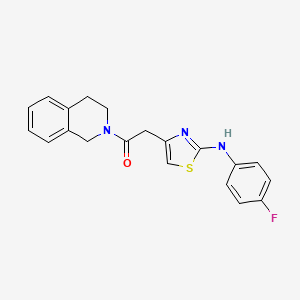
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)ethanone is an intriguing compound known for its potential applications in scientific research and industry. This compound combines elements of isoquinoline, thiazole, and fluorophenyl groups, making it a versatile molecule with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of Isoquinoline Derivative
Reagents: Isoquinoline, acetic acid, bromine.
Conditions: Heating under reflux.
Reaction: Isoquinoline reacts with acetic acid and bromine to form 3,4-dihydroisoquinoline.
Step 2: Synthesis of Thiazole Derivative
Reagents: 4-fluoroaniline, thioglycolic acid, phosphorus pentasulfide.
Reaction: 4-fluoroaniline reacts with thioglycolic acid and phosphorus pentasulfide to form 2-(2-(4-fluorophenyl)amino)thiazole.
Step 3: Coupling Reaction
Reagents: 3,4-dihydroisoquinoline, 2-(2-(4-fluorophenyl)amino)thiazole.
Conditions: Room temperature, using a coupling agent like DCC (dicyclohexylcarbodiimide).
Reaction: Coupling of the synthesized isoquinoline and thiazole derivatives results in 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)ethanone.
Industrial Production Methods
The industrial synthesis of this compound would follow the same basic steps but would require scaled-up equipment and optimization of reaction conditions to maximize yield and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety.
Reduction: Reduction reactions can occur, potentially reducing the thiazole ring or the ketone group.
Substitution: Substitution reactions may happen at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents, nitrating agents, or other electrophiles.
Major Products Formed
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced thiazole or ketone forms.
Substitution: Aromatic rings substituted with different functional groups, depending on the reagents used.
科学研究应用
Chemistry
Catalysis: This compound can act as a ligand in metal-catalyzed reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential as a drug candidate due to its bioactive structure.
Diagnostic Agents: Used in the development of diagnostic tools due to its fluorescent properties.
Industry
Material Science: Applied in the creation of new materials with specific electronic or optical properties.
作用机制
This compound exerts its effects by interacting with various molecular targets. For instance, the isoquinoline moiety may bind to specific receptors or enzymes, while the thiazole and fluorophenyl groups contribute to the overall binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
1-(3,4-dihydroisoquinolin-1(2H)-yl)-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)ethanone
1-(3,4-dihydroisoquinolin-1(2H)-yl)-2-(2-((4-bromophenyl)amino)thiazol-4-yl)ethanone
Uniqueness
What sets 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)ethanone apart is its specific substitution pattern, which imparts unique physicochemical properties and biological activities. The presence of the fluorophenyl group is particularly noteworthy, as it can significantly affect the compound's reactivity and interactions.
Hope this covers what you were looking for! If there's more you need or another twist you want to explore, let me know.
属性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-16-5-7-17(8-6-16)22-20-23-18(13-26-20)11-19(25)24-10-9-14-3-1-2-4-15(14)12-24/h1-8,13H,9-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYFUDNCTZVQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
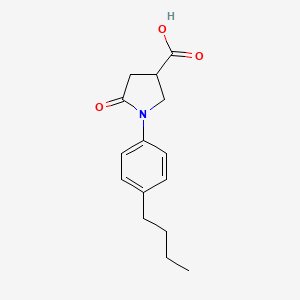
![4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2751882.png)
![7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/new.no-structure.jpg)
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2751890.png)
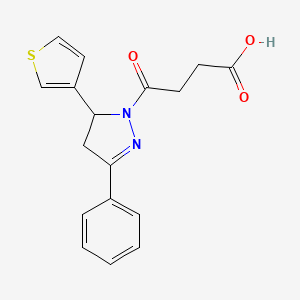

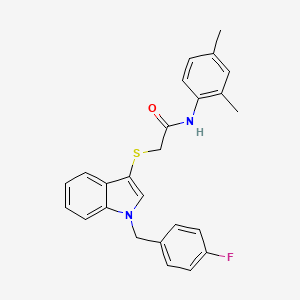
![Methyl 2-(3-tert-butyl-9-methyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2751894.png)
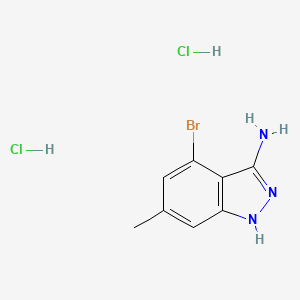
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2751897.png)
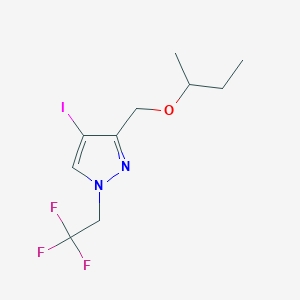
![2-Cyclopropyl-4-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2751899.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)acetamide](/img/structure/B2751902.png)
